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Abstract

Chrysoeriol, a naturally occurring flavone, has garnered significant attention within the
scientific community for its diverse pharmacological activities. As a methoxy derivative of
luteolin, its chemical structure underpins its biological functions, including its well-documented
anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides an in-
depth exploration of the chemical structure of Chrysoeriol, supported by a comprehensive
summary of its physicochemical and spectral data. Furthermore, this document outlines
detailed experimental protocols for its extraction, isolation, and characterization. A significant
focus is placed on its molecular mechanisms of action, with a detailed visualization of its
interaction with the NF-kB and JAK/STAT signaling pathways, and its biosynthetic origins, all
rendered using the DOT language for precise graphical representation.

Chemical Structure and Identification

Chrysoeriol is systematically named 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-
benzopyran-4-one. It belongs to the flavone subclass of flavonoids and is structurally
characterized by a C6-C3-C6 backbone. The molecule consists of two benzene rings (A and B)
linked by a heterocyclic pyran ring (C). Key structural features include hydroxyl groups at
positions 5 and 7 of the Aring, and a hydroxyl group at position 4' and a methoxy group at
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position 3' of the B ring. This specific arrangement of functional groups is crucial for its
biological activity.

Identifier Value

5,7-dihydroxy-2-(4-hydroxy-3-

IUPAC Name
methoxyphenyl)chromen-4-one[1]
3'-Methoxyapigenin, Luteolin 3'-methyl ether,
Synonyms .
4'.5,7-Trihydroxy-3'-methoxyflavone[1]
Molecular Formula C16H1206[1]
COC1=C(C=CC(=C1)C2=CC(=0)C3=C(C=C(C
SMILES
=C302)0)0)0[1]
InChl Key SCZVLDHREVKTSH-UHFFFAOYSA-N[1]
CAS Number 491-71-4[1]

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of
Chrysoeriol, providing essential data for researchers and drug development professionals.

Table 2.1: Physicochemical Properties
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Property Value Source
Molecular Weight 300.26 g/mol [1]
Appearance YeII-ow to Very Dark Yellow 2]
Solid
Melting Point >300 °C (decomposes) [3]
Boiling Point (Predicted) 574.3 £50.0 °C [3]
Density (Predicted) 1.512 + 0.06 g/cm?3 [3]
pKa (Predicted) 6.49 £ 0.40 [3]
LogP (Estimated) 2.229 [3]

DMSO (~20 mg/mL), DMF
(~30 mg/mL), Methanol
Solubility (Slightly, enhanced by heating [1][2]13]

and sonication), Ethanol
(Slightly)

Table 2.2: Spectral Data
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Technique

Data

Source

UV-Vis (Amax in Methanol)

244, 269, 345 nm

1H-NMR (400 MHz, Methanol-
d4) o (ppm)

7.41 (dd, J = 9.0, 2.3 Hz, 1H),
7.40 (d, J = 2.3 Hz, 1H), 6.92
(d, 3= 9.0 Hz, 1H), 6.56 (s,
1H), 6.46 (d, J = 2.1 Hz, 1H),
6.23 (d, J=2.1Hz, 1H), 3.71
(s, 3H)

13C-NMR (100 MHz, Methanol-

d4) 3 (ppm)

182.5 (C-4), 164.9 (C-7), 164.7
(C-2), 161.8 (C-5), 158.0 (C-9),
149.6 (C-3'), 145.6 (C-4"),
122.3 (C-1), 118.9 (C-6),
115.4 (C-5), 112.8 (C-2),
103.9 (C-10), 102.5 (C-3), 98.7
(C-6), 93.6 (C-8), 55.0 (-OCHs)

Biosynthesis of Chrysoeriol

Chrysoeriol is synthesized in plants via the phenylpropanoid pathway, which is a major route

for the production of a wide variety of secondary metabolites. The biosynthesis of Chrysoeriol

begins with the amino acid phenylalanine and proceeds through a series of enzymatic

reactions to produce the flavone luteolin, which is then methylated to yield Chrysoeriol.
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Biosynthetic pathway of Chrysoeriol from Phenylalanine.
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The key enzymes involved in this pathway are Phenylalanine Ammonia-Lyase (PAL),
Cinnamate 4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Chalcone Synthase (CHS),
Chalcone Isomerase (CHI), Flavonoid 3'-Hydroxylase (F3'H), Flavone Synthase (FNS), and O-
Methyltransferase (OMT).[5] The final step, the methylation of the 3'-hydroxyl group of luteolin,
is catalyzed by a specific O-methyltransferase, leading to the formation of Chrysoeriol.[6][7]

Experimental Protocols

Extraction and Isolation from Plant Material (e.g., Olive
Leaves)

This protocol is a synthesized methodology based on established procedures for flavonoid
extraction and isolation.

e Maceration:
o Air-dry and grind the plant material (e.g., olive leaves) into a fine powder.

o Macerate the powdered material in methanol (or another suitable solvent like ethanol) at a
ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

o Filter the mixture through Whatman No. 1 filter paper.

o Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the
crude extract.

e Solvent Partitioning:

o Suspend the crude extract in water and sequentially partition with solvents of increasing
polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

o Monitor the presence of Chrysoeriol in the different fractions using Thin Layer
Chromatography (TLC). Chrysoeriol is expected to be enriched in the ethyl acetate
fraction.

e Column Chromatography:
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o Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent like n-hexane
as the slurry.

o Load the concentrated ethyl acetate fraction onto the top of the silica gel column.

o Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the
polarity. For example, start with 100% n-hexane and gradually increase the percentage of
ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.).

o Collect the eluting fractions in separate test tubes and monitor them by TLC.

o Combine the fractions that show a pure spot corresponding to a Chrysoeriol standard.

Purification:

o The combined fractions can be further purified by preparative HPLC or recrystallization
from a suitable solvent system (e.g., methanol-water) to obtain pure Chrysoeriol.

Analytical Characterization

System: HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 4.6 x 250
mm, 5 um).

Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g.,
acetonitrile or methanol). A typical gradient could be starting with 95% A, decreasing to 5% A
over 30 minutes.

Flow Rate: 1.0 mL/min.
Detection: UV detection at a wavelength of 345 nm.

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like
methanol and filter through a 0.45 pm syringe filter before injection.

Quantification: Use a calibration curve prepared with a certified Chrysoeriol standard.

Sample Preparation: Dissolve approximately 5-10 mg of the purified Chrysoeriol in a
suitable deuterated solvent (e.g., DMSO-des or Methanol-d4) in an NMR tube.
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 Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

o Experiments: Acquire 'H NMR, 3C NMR, and 2D NMR spectra (e.g., COSY, HSQC, HMBC)
for complete structural elucidation.

o Data Processing: Process the spectra using appropriate software and compare the chemical
shifts and coupling constants with literature values for Chrysoeriol.

e Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system
(LC-MS). Electrospray ionization (ESI) is a common ionization technique.

e Analysis Mode: Can be run in both positive and negative ion modes to obtain the molecular
ion peak ([M+H]* or [M-H]~) and fragmentation patterns.

e Tandem MS (MS/MS): Perform fragmentation of the parent ion to obtain structural
information and confirm the identity of the compound. The fragmentation pattern of
Chrysoeriol will show characteristic losses of small molecules like CO, H20, and methyl
groups.

Molecular Mechanisms of Action

Chrysoeriol exerts its biological effects by modulating key signaling pathways involved in
inflammation and cell proliferation.

Inhibition of the NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) pathway is a central regulator of the inflammatory
response. Chrysoeriol has been shown to be a potent inhibitor of this pathway.
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Inhibition of the NF-kB signaling pathway by Chrysoeriol.
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In response to inflammatory stimuli such as lipopolysaccharide (LPS), Toll-like receptor 4
(TLR4) is activated, leading to a signaling cascade through MyD88 and the activation of
PI3K/Akt and IkB kinase (IKK). IKK then phosphorylates the inhibitor of NF-kB, IkBa, leading to
its ubiquitination and degradation. This releases the NF-kB p50/p65 dimer, allowing it to
translocate to the nucleus and induce the transcription of pro-inflammatory genes. Chrysoeriol
inhibits this pathway by downregulating the activation of TLR4 and MyD88, and by inhibiting the
phosphorylation of Akt and the p65 subunit of NF-kB.[4][8] This ultimately prevents the nuclear
translocation of NF-kB and suppresses the expression of inflammatory mediators like COX-2,
INOS, TNF-a, and IL-6.[1]

Inhibition of the JAKISTAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is
another critical signaling cascade involved in cytokine-mediated inflammation and cell
proliferation. Chrysoeriol has been demonstrated to effectively inhibit this pathway.
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Inhibition of the JAK/STAT signaling pathway by Chrysoeriol.
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Upon cytokine binding to its receptor, JAKs (such as JAK2) are activated and phosphorylate
the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKSs,
leading to their dimerization and translocation to the nucleus, where they act as transcription
factors for genes involved in cell survival and proliferation, such as Bcl-2 and Mcl-1.
Chrysoeriol inhibits the JAK/STAT pathway by suppressing the phosphorylation of JAK2 (at
Tyr1007/1008) and STAT3 (at Tyr705).[1][6] Some evidence also suggests that Chrysoeriol
can inhibit Src, an upstream kinase of STAT3, further contributing to the downregulation of this
pathway.[2] This inhibition leads to reduced nuclear translocation of STAT3 and decreased
expression of its target genes, thereby suppressing cell hyperproliferation and inducing
apoptosis.[6]

Conclusion

Chrysoeriol presents a compelling profile for researchers, scientists, and drug development
professionals. Its well-defined chemical structure, characterized by a specific pattern of
hydroxylation and methoxylation, is the foundation of its significant biological activities. The
provided quantitative data and detailed experimental protocols offer a practical framework for
its study and application. Furthermore, the elucidation of its inhibitory mechanisms on the NF-
kKB and JAK/STAT signaling pathways highlights its potential as a therapeutic agent for
inflammatory diseases and cancer. This technical guide serves as a comprehensive resource
to facilitate further research and development of Chrysoeriol as a lead compound in modern
drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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